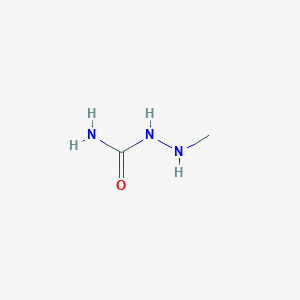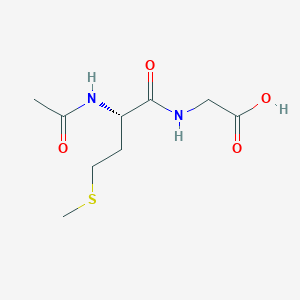
N-Acetyl-L-methionylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-methionylglycine is a dipeptide consisting of the amino acids methionine and glycine. This compound is often studied for its potential role in biochemical processes and protein synthesis. It has implications in nutritional supplements and therapeutic treatments due to the essential nature of methionine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Acetyl-L-methionylglycine can be synthesized through the acetylation of L-methionine followed by peptide bond formation with glycine. The acetylation process typically involves the use of acetic anhydride as the acetylating agent in an aqueous solution. The reaction is conducted by heating the mixture to temperatures between 50°C to 70°C, followed by crystallization of the product upon cooling .
Industrial Production Methods
Industrial production methods for N-acetyl derivatives of amino acids, including this compound, often involve the use of acetic anhydride in an aqueous environment. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-methionylglycine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. One notable reaction is the hydrolysis of the peptide bond, which can be catalyzed by palladium (II) complexes .
Common Reagents and Conditions
Hydrolysis: Catalyzed by palladium (II) complexes in the presence of water at pH 2.0-2.5 and 50°C.
Oxidation: Methionine residues in the compound can be oxidized using oxidizing agents like hydrogen peroxide.
Substitution: The acetyl group can be substituted under specific conditions using nucleophiles.
Major Products
Hydrolysis: Produces methionine and glycine.
Oxidation: Produces methionine sulfoxide and glycine.
Aplicaciones Científicas De Investigación
N-Acetyl-L-methionylglycine has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Studied for its role in protein synthesis and potential therapeutic applications.
Medicine: Investigated for its nutritional benefits and potential use in treating nutritional deficiencies.
Industry: Used in the formulation of nutritional supplements and therapeutic treatments.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-methionylglycine involves its role in protein synthesis and biochemical processes. The compound acts as a substrate for enzymes involved in peptide bond formation. It can also interact with molecular targets such as rhodopsin and N-acylamino acid racemase, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methionylglycine: A dipeptide consisting of methionine and glycine, similar to N-Acetyl-L-methionylglycine but without the acetyl group.
N-Acetylmethionine: An acetylated form of methionine, used in nutritional therapy and peritoneal dialysis.
N-Acetyl-L-leucine: Another N-acyl-alpha amino acid, used in various biochemical applications.
Uniqueness
This compound is unique due to its acetylated methionine residue, which imparts specific biochemical properties and potential therapeutic applications. Its role in protein synthesis and nutritional supplements distinguishes it from other similar compounds .
Propiedades
Número CAS |
23506-43-6 |
|---|---|
Fórmula molecular |
C9H16N2O4S |
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C9H16N2O4S/c1-6(12)11-7(3-4-16-2)9(15)10-5-8(13)14/h7H,3-5H2,1-2H3,(H,10,15)(H,11,12)(H,13,14)/t7-/m0/s1 |
Clave InChI |
RMXADUNTSCXXNZ-ZETCQYMHSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CCSC)C(=O)NCC(=O)O |
SMILES canónico |
CC(=O)NC(CCSC)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


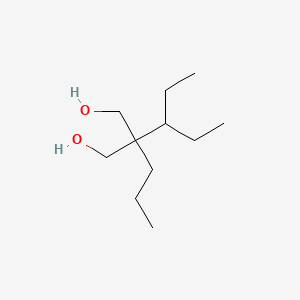
![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)
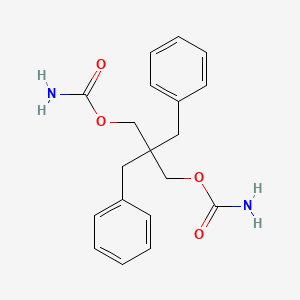


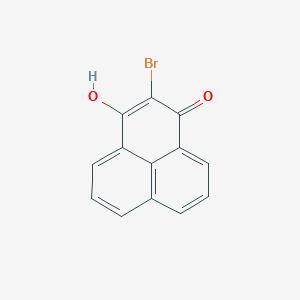
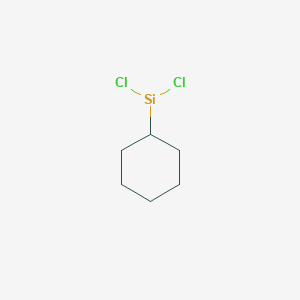
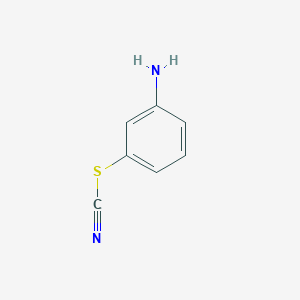


![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
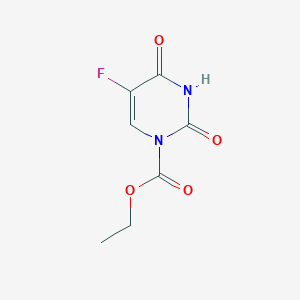
![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
